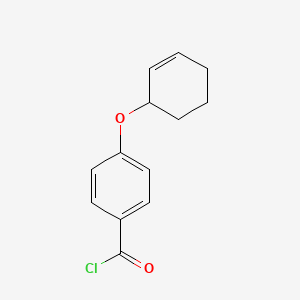
2,6-Dibromo-4-fluorobenzylamine
Overview
Description
2,6-Dibromo-4-fluorobenzylamine is a useful research compound. Its molecular formula is C7H6Br2FN and its molecular weight is 282.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rotational Spectroscopy and Quantum Chemical Methods : A study by Calabrese et al. (2013) explored the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine using rotational spectroscopy and quantum chemical methods. This research revealed insights into the flexibility and tunneling pathways influenced by fluorination, which could be relevant for understanding similar behaviors in 2,6-Dibromo-4-fluorobenzylamine (Calabrese et al., 2013).
Molecular Rotational Resonance Spectroscopy : Neill et al. (2020) used molecular rotational resonance (MRR) spectroscopy to quantify impurities in pharmaceutical raw materials, including 2,6-difluorobenzylamine. This study underscores the importance of precise measurement techniques for ensuring the purity of pharmaceutical compounds, which could be relevant for the purity assessment of this compound (Neill et al., 2020).
Labeling Proteins with Positron-Emitting Nuclides : Research by Garg et al. (1991) introduced a method for labeling proteins with the positron-emitting nuclide 18F using 4-[18F]-fluorobenzylamine. This technique, useful in bioconjugate chemistry, could potentially be adapted for use with this compound, enabling its application in medical imaging or drug development (Garg et al., 1991).
Synthesis of Herbicide Intermediates : A study by Gong Qi-sun (2005) focused on synthesizing 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in pyrimidinyloxybenzylamine herbicides, using 2,6-difluorobenzaldehyde. This suggests potential agricultural applications for this compound in herbicide synthesis (Gong Qi-sun, 2005).
Automated Synthesis in Nuclear Medicine : Way and Wuest (2013) described the automated synthesis of 4-[(18)F]Fluorobenzylamine, highlighting its importance as a building block for synthesizing (18)F-labeled compounds. This technology could be relevant for creating radio-labeled versions of this compound for use in nuclear medicine (Way & Wuest, 2013).
Synthesis of Amino Acids and Peptides : Liu and Sayre (2004) developed a synthesis method for N, N-dimethyl-2,4-dinitro-5-fluorobenzylamine, used for derivatizing amino acids and peptides. This suggests potential biochemical applications for this compound in the study or modification of peptides and proteins (Liu & Sayre, 2004).
PET Radiotracer Synthesis : Koslowsky, Mercer, and Wuest (2010) discussed the synthesis of PET radiotracers using 4-[(18)F]fluorobenzylamine, a versatile building block. The adaptability of this approach suggests possible uses for this compound in the development of new PET imaging agents (Koslowsky, Mercer, & Wuest, 2010).
Safety and Hazards
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)

![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)






![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)



